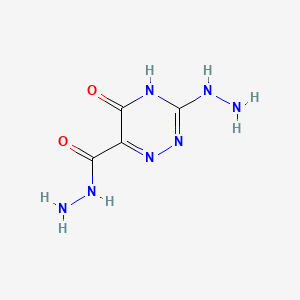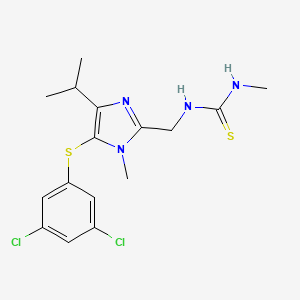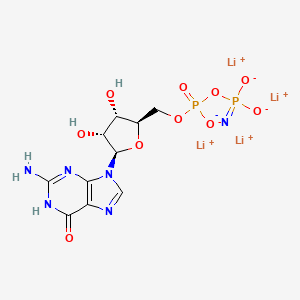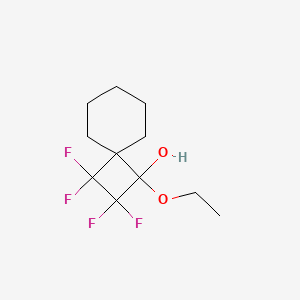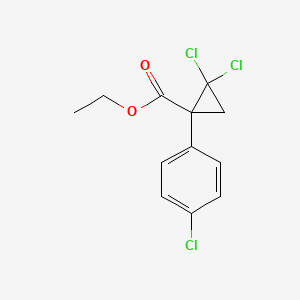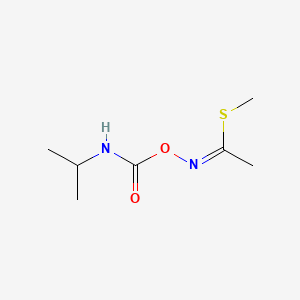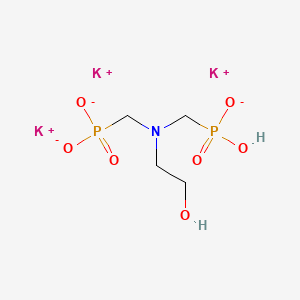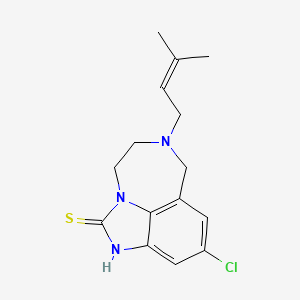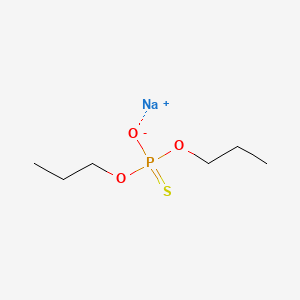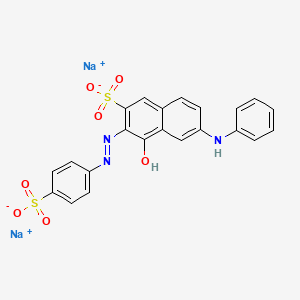
Disodium 4-hydroxy-6-(phenylamino)-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-hydroxy-6-(phenylamino)-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is known for its vibrant color and is commonly used in various industrial applications, including textiles, food, and cosmetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 4-hydroxy-6-(phenylamino)-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This forms a diazonium salt, which is then coupled with a suitable coupling component, such as 4-hydroxy-3-naphthalenesulfonic acid, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidative degradation, especially under the influence of strong oxidizing agents, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed:
Oxidation: Various carboxylic acids and smaller aromatic compounds.
Reduction: Aniline derivatives.
Substitution: Sulfonated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Disodium 4-hydroxy-6-(phenylamino)-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate has several applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye synthesis and degradation.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for coloring products.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, which gives it its characteristic color. The azo bond (-N=N-) is responsible for this chromophoric property. In biological systems, the compound can interact with proteins and other biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
- Disodium 4-amino-3-((4-sulphonatophenyl)azo)naphthalene-1-sulphonate
- Disodium 4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-1-sulphonate
Comparison: Disodium 4-hydroxy-6-(phenylamino)-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate is unique due to the presence of both phenylamino and sulphonatophenyl groups, which contribute to its distinct chemical properties and applications. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
6222-56-6 |
|---|---|
Formule moléculaire |
C22H15N3Na2O7S2 |
Poids moléculaire |
543.5 g/mol |
Nom IUPAC |
disodium;6-anilino-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H17N3O7S2.2Na/c26-22-19-13-17(23-15-4-2-1-3-5-15)7-6-14(19)12-20(34(30,31)32)21(22)25-24-16-8-10-18(11-9-16)33(27,28)29;;/h1-13,23,26H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
Clé InChI |
UPHLWZQAMNVWEX-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





